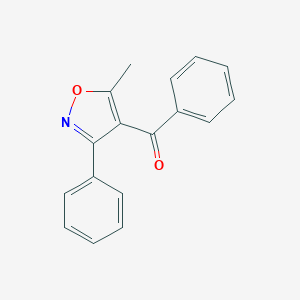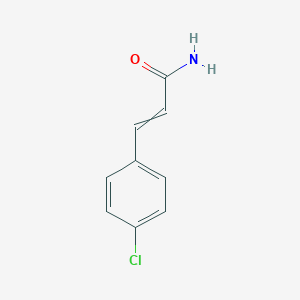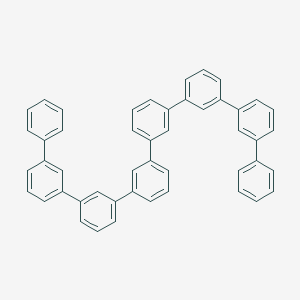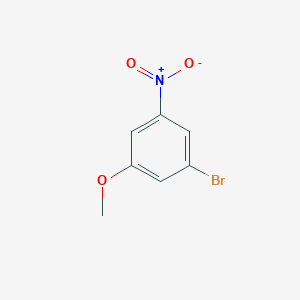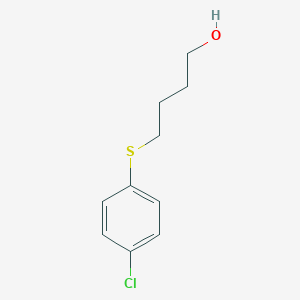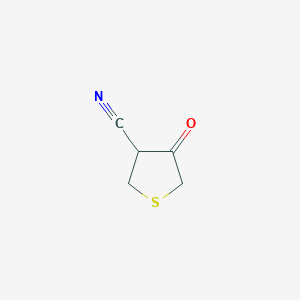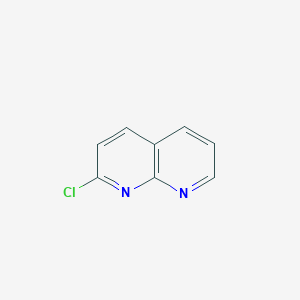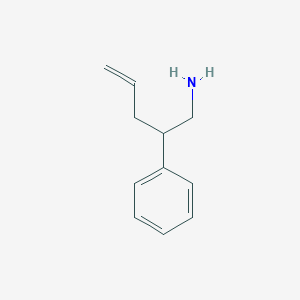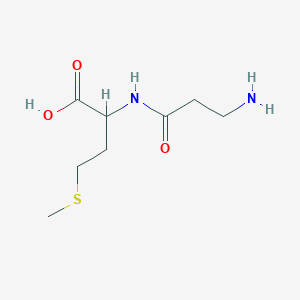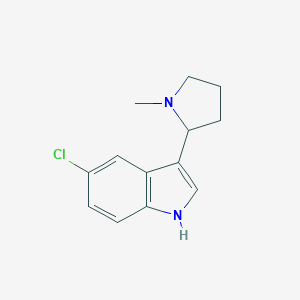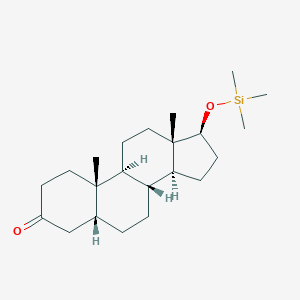
5beta-Androstan-3-one, 17beta-(trimethylsiloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- is a synthetic androgenic steroid that has gained attention in scientific research due to its potential use in various applications. This compound is also known as TMS, or 17beta-trimethylsilyloxy-5alpha-androstane-3-one. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will be discussed in
Mécanisme D'action
5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- binds to androgen receptors in the body, which leads to the activation of various signaling pathways. This activation results in the regulation of gene expression, which can lead to the development of specific physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- are similar to those of other androgenic steroids. This compound has been shown to increase muscle mass, bone density, and physical performance. It also has an impact on the metabolism of carbohydrates, lipids, and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- in lab experiments is its high potency and selectivity for androgen receptors. This allows for more precise targeting of specific physiological pathways. However, one limitation of this compound is its potential for off-target effects and toxicity.
Orientations Futures
There are several future directions for the use of 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- in scientific research. One potential area is the development of more selective androgen receptor modulators for the treatment of androgen-related diseases. Another area of interest is the investigation of the effects of this compound on cognitive function and mood. Additionally, further studies are needed to assess the long-term safety and efficacy of this compound.
In conclusion, 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- is a synthetic androgenic steroid that has potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. As with any compound, caution must be taken in its use and further research is needed to fully understand its potential benefits and risks.
Méthodes De Synthèse
The synthesis of 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- can be achieved through a multi-step process. The starting material is androst-5-ene-3beta,17beta-diol, which is then converted to androst-5-ene-3,17-dione. This intermediate is then reacted with trimethylsilyl chloride to form 17beta-trimethylsilyloxy-5alpha-androstane-3,17-dione. Finally, reduction of the ketone group with sodium borohydride yields 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)-.
Applications De Recherche Scientifique
5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- has been used in scientific research for various applications. One of the most common uses is in the development of androgen receptor modulators (ARMs) for the treatment of androgen-related diseases such as prostate cancer and hypogonadism. This compound has also been studied for its potential use in improving bone density, muscle mass, and physical performance.
Propriétés
Numéro CAS |
18880-43-8 |
|---|---|
Nom du produit |
5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- |
Formule moléculaire |
C22H38O2Si |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-trimethylsilyloxy-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H38O2Si/c1-21-12-10-16(23)14-15(21)6-7-17-18-8-9-20(24-25(3,4)5)22(18,2)13-11-19(17)21/h15,17-20H,6-14H2,1-5H3/t15-,17+,18+,19+,20+,21+,22+/m1/s1 |
Clé InChI |
YNHGEJGZDSFBFR-AWZNDACSSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[Si](C)(C)C)C |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C |
SMILES canonique |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C |
Synonymes |
17β-(Trimethylsiloxy)-5β-androstan-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



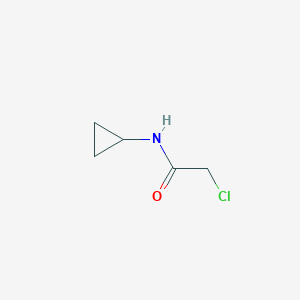
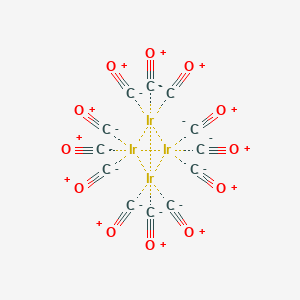
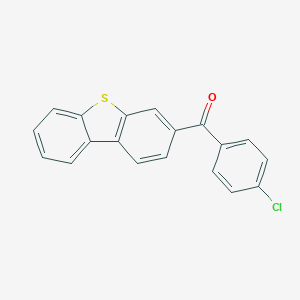
![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)
